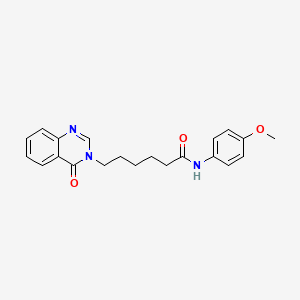

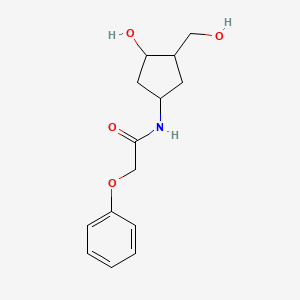

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

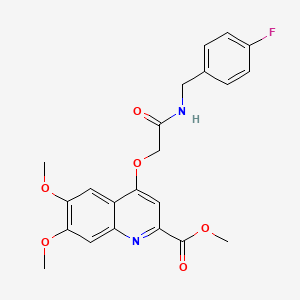

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide” is an organic compound that contains a cyclopentyl ring, which is a ring of five carbon atoms, and an acetamide group (a combination of an acetyl group and an amide group). The phenoxy indicates the presence of a phenyl group (a ring of six carbon atoms, typical of benzene) attached through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-dimensional shape, with the cyclopentyl ring and phenyl ring likely occupying different spatial regions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The hydroxyl and amide groups could potentially be sites of reactivity .科学的研究の応用

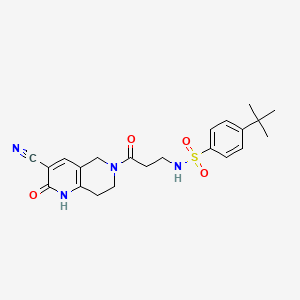

Chemoselective Synthesis

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide serves as an intermediate in the synthesis of various compounds. For instance, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial step in the synthesis of antimalarial drugs, demonstrates the importance of specific acetylation reactions in pharmaceutical synthesis. This process, utilizing Novozym 435 as a catalyst, highlights the role of such intermediates in facilitating selective reactions for drug synthesis (Magadum & Yadav, 2018).

Mechanism of Drug Metabolism

Investigations into the decomposition of N-hydroxyacetaminophen, a postulated toxic metabolite of acetaminophen, underscore the relevance of understanding the metabolic pathways and mechanisms of drug degradation. This research provides insights into how certain drug metabolites undergo decomposition, impacting drug safety and efficacy (Gemborys, Mudge, & Gribble, 1980).

Environmental Chemistry

The study of haloacetamides and haloacetaldehydes formation from the chlorination and chloramination of phenolic compounds, including those similar to this compound, in natural waters illustrates the environmental impact of water treatment processes. These findings are crucial for understanding the formation of potentially toxic disinfection byproducts in drinking water and for developing strategies to mitigate their presence (Chuang, McCurry, Tung, & Mitch, 2015).

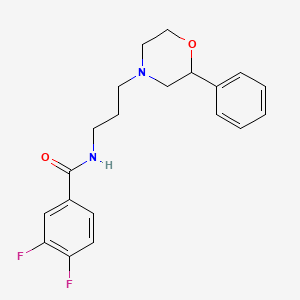

Pharmacological Studies

Phenoxyacetyl derivatives of amines, including those structurally related to this compound, have been synthesized and assessed for anticonvulsant activity. Such research is vital for the development of new therapeutic agents, indicating the application of these compounds in medicinal chemistry for discovering novel treatments for conditions like epilepsy (Pańczyk et al., 2018).

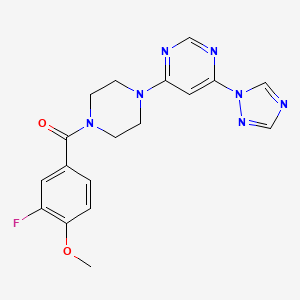

Synthesis and Pharmacological Assessment

The synthesis and evaluation of novel acetamide derivatives, including those related to this compound, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, demonstrate the broad spectrum of pharmacological activities being explored for new drug development. This research contributes to the discovery of compounds with desirable therapeutic profiles (Rani, Pal, Hegde, & Hashim, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-8-10-6-11(7-13(10)17)15-14(18)9-19-12-4-2-1-3-5-12/h1-5,10-11,13,16-17H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLMBQBOWVTERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)

![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)

![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)

![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)

![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)